Ethyl 2-(4-acetyl-3-bromophenyl)acetate
Description
Ethyl 2-(4-acetyl-3-bromophenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with an acetyl group at the para position (C4) and a bromine atom at the meta position (C3). The ethyl ester functional group (-COOCH₂CH₃) is attached to the benzylic carbon, forming a versatile scaffold for pharmaceutical and agrochemical applications. Its molecular formula is C₁₂H₁₃BrO₃, with a molecular weight of 297.14 g/mol.
The compound’s reactivity is influenced by the electron-withdrawing acetyl and bromine substituents, which modulate the phenyl ring’s electronic properties. The acetyl group enhances electrophilic substitution reactions, while bromine introduces steric and electronic effects critical for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-3-bromophenyl)acetate |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(15)7-9-4-5-10(8(2)14)11(13)6-9/h4-6H,3,7H2,1-2H3 |
InChI Key |
BTOZXJSKBXYMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C(=O)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-acetyl-3-bromophenyl)acetate typically involves the esterification of 4-acetyl-3-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-acetyl-3-bromophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted phenylacetic acid derivatives.
Oxidation: Conversion to 4-acetyl-3-bromobenzoic acid.
Reduction: Formation of 2-(4-acetyl-3-bromophenyl)ethanol.
Scientific Research Applications
Chemistry: Ethyl 2-(4-acetyl-3-bromophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may possess pharmacological properties, making it a potential candidate for drug development. Research into its biological activity could lead to the discovery of new therapeutic agents.
Industry: this compound is used in the manufacture of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-acetyl-3-bromophenyl)acetate involves its interaction with molecular targets in biological systems. The bromine atom and acetyl group on the aromatic ring can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
Ethyl 2-(4-Bromo-3-Fluorophenyl)Acetate
- Molecular Formula : C₁₀H₁₀BrF₂O₂
- Key Differences : Replaces the acetyl group (C4) with fluorine and shifts bromine to C3.
- Impact : Fluorine’s electronegativity increases the ring’s electron-deficient nature, enhancing reactivity in nucleophilic aromatic substitution compared to the acetyl-bromo derivative. The absence of an acetyl group reduces steric hindrance, favoring simpler synthetic modifications .
Ethyl 4-Bromophenylacetate
- Molecular Formula : C₁₀H₁₁BrO₂
- Key Differences : Bromine at C4 without an acetyl group.
- Impact: The lack of an acetyl substituent simplifies the structure, reducing polarity and increasing lipophilicity. This makes it more suitable for applications requiring non-polar solvents .
Functional Group Variations
Ethyl 2-(4-Bromophenyl)-2-Oxoacetate
- Molecular Formula : C₁₀H₉BrO₃
- Key Differences : Contains a ketone (oxo) group at the benzylic position.
- This contrasts with the acetyl group in the target compound, which lacks tautomeric behavior .
Ethyl 2-Phenylacetoacetate
- Molecular Formula : C₁₂H₁₄O₃
- Key Differences : Features an acetoacetate chain (CH₃COCH₂COOEt) instead of a simple acetate.
- Impact: The β-ketoester structure facilitates Claisen condensations, whereas the target compound’s ester group is less reactive toward enolate formation .
Ethyl 2-[5-(4-Bromophenyl)-2-Phenyl-1H-Imidazol-4-Yl] Acetate
- Molecular Formula : C₁₉H₁₈BrN₂O₂
- Key Differences : Incorporates an imidazole ring fused with bromophenyl and phenyl groups.
- Impact : The imidazole moiety introduces hydrogen-bonding capacity and basicity, making it more biologically active against microbial targets compared to the acetyl-bromo derivative .

2-(4-Methylphenyl)-2-Oxoethyl (3-Bromo-4-Methoxyphenyl)Acetate
Research Implications
- Synthetic Utility : The acetyl and bromine groups in Ethyl 2-(4-acetyl-3-bromophenyl)acetate make it a candidate for palladium-catalyzed cross-coupling reactions, whereas halogen-only analogs (e.g., Ethyl 4-bromophenylacetate) are preferred for simpler arylations .
- Biological Activity : Imidazole-containing derivatives () exhibit enhanced antimicrobial activity due to nitrogen-based interactions, a feature absent in the target compound .
- Solubility and Stability : Methoxy and methyl groups in complex derivatives improve metabolic stability, suggesting avenues for optimizing the target compound’s pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

